2-Deoxy-alpha-L-erythro-pentofuranose

Description

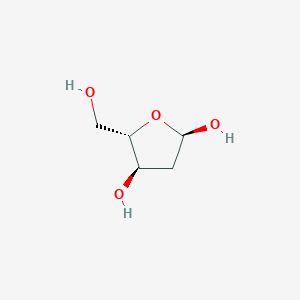

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIQYODPROSQH-MROZADKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@H]1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300994 | |

| Record name | 2-Deoxy-α-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113890-35-0 | |

| Record name | 2-Deoxy-α-L-erythro-pentofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113890-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-α-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Characterization and Conformational Dynamics of 2 Deoxy Alpha L Erythro Pentofuranose

Anomeric Configurations of 2-Deoxy-alpha-L-erythro-pentofuranose: Alpha and Beta Anomers

In aqueous solution, 2-Deoxy-L-erythro-pentose exists predominantly in a cyclic furanose form, which is created by an intramolecular hemiacetal formation between the aldehyde group at carbon 1 (C1) and the hydroxyl group at carbon 4 (C4). This cyclization process generates a new stereocenter at C1, known as the anomeric carbon. wikipedia.org The two possible stereoisomers that result from this cyclization are called anomers, designated as alpha (α) and beta (β).

The distinction between the α and β anomers is based on the configuration of the hydroxyl group at the anomeric carbon (C1) relative to the stereocenter that defines the sugar as being in the L-series (C4). For L-sugars, the following convention applies:

α-anomer (alpha-anomer) : The anomeric hydroxyl group at C1 is cis (on the same side) to the CH₂OH group at C4 in the Haworth projection.

β-anomer (beta-anomer) : The anomeric hydroxyl group at C1 is trans (on the opposite side) to the CH₂OH group at C4 in the Haworth projection. reddit.com

These two anomers are in a dynamic equilibrium in solution, readily interconverting through the open-chain aldehyde form in a process known as mutarotation. The relative populations of the alpha and beta anomers at equilibrium depend on various factors, including the solvent and temperature.

Furanose Ring Conformations and Pseudorotation Cycles in L-Deoxyribose Derivatives

The five-membered furanose ring of this compound is not planar. To relieve steric strain, the ring adopts a puckered conformation. The conformational dynamics of this ring are elegantly described by the concept of pseudorotation. gatech.edu This model visualizes the continuous interconversion of different puckered forms through a circular pathway, without requiring the ring to pass through a high-energy planar state.

The specific conformation, or "pucker," of the ring at any point in the cycle can be described by two parameters: the amplitude of pucker (τₘ) and the phase angle of pseudorotation (P). The pseudorotation cycle encompasses two main families of conformations:

Envelope (E) forms : Four of the five ring atoms are coplanar, with the fifth atom displaced out of the plane.

Twist (T) forms : No four atoms are coplanar; instead, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. lsbu.ac.uk

For deoxyribose derivatives, the pseudorotational pathway is characterized by two low-energy regions, often referred to as the North (N) and South (S) conformations. lsbu.ac.ukstackexchange.com

North (N) Conformations : These correspond to a C3'-endo pucker (P ≈ 0° to 36°), where the C3' atom is displaced out of the plane on the same side as the C5' atom. This conformation is characteristic of A-form DNA and RNA. gatech.edustackexchange.com

South (S) Conformations : These correspond to a C2'-endo pucker (P ≈ 144° to 180°), where the C2' atom is displaced out of the plane on the same side as the C5' atom. This is the predominant conformation found in B-form DNA. gatech.edustackexchange.com

The furanose ring is in a constant state of flux, rapidly transitioning between the N and S states. The energy barrier for this interconversion is relatively low, allowing the molecule to sample a wide range of conformations in solution. nih.gov

Advanced Spectroscopic Methodologies for Stereochemical and Conformational Elucidation

A suite of sophisticated analytical techniques is employed to investigate the complex stereochemistry and dynamic conformational equilibrium of this compound.

NMR spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information. nih.gov The conformational equilibrium between the North and South puckers can be quantified by analyzing the vicinal proton-proton coupling constants (³J(HH)) within the furanose ring. nih.gov

The Karplus equation relates the magnitude of ³J(HH) to the dihedral angle between the coupled protons, which is in turn dependent on the ring's pucker. By measuring these coupling constants, the phase angle of pseudorotation (P) and the relative populations of the N and S conformers can be determined. sciencepublishinggroup.com For example, a larger ³J(H1'H2') value is typically associated with a higher population of the South (C2'-endo) conformation. Additionally, ¹³C NMR relaxation studies can provide insights into the flexibility of different parts of the molecule, with the C2' position in deoxyribose rings showing significant puckering motion. nih.govnih.gov

| Parameter | C2'-endo (South) | C3'-endo (North) |

| Pseudorotation Phase Angle (P) | 144° - 180° | 0° - 36° |

| ³J(H1'H2') | ~5-10 Hz | ~0-4 Hz |

| ³J(H3'H4') | ~0-4 Hz | ~5-10 Hz |

| Note: The table displays typical coupling constant ranges for D-deoxyribose derivatives, which are expected to be analogous for the L-enantiomer. |

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light. It is an essential tool for studying chiral molecules, as enantiomers will produce mirror-image CD spectra. This technique can be used to confirm the absolute configuration of this compound by comparing its spectrum to that of its known D-enantiomer.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can be adapted for chiral discrimination. While standard Raman spectroscopy cannot distinguish between enantiomers, SERS can achieve this by using a chiral environment. nih.govacs.org

The general approach involves adsorbing the enantiomers onto a plasmonic nanostructured surface (typically silver or gold) that has been modified with a chiral selector molecule. researchgate.netnih.gov The interaction between the L-deoxyribose and the chiral selector forms a temporary diastereomeric complex. This difference in interaction leads to distinct SERS spectra for the L- and D-enantiomers, allowing for their differentiation. acs.org This method offers high sensitivity and can be used to distinguish between enantiomers even at very low concentrations. acs.org

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a precise map of electron density can be generated. This map reveals the exact spatial arrangement of every atom, providing unambiguous information on:

Absolute Configuration : Confirms the L-configuration of the molecule.

Bond Lengths and Angles : Provides precise measurements of the molecular geometry. nih.gov

Solid-State Conformation : Determines the specific ring pucker (e.g., C2'-endo or C3'-endo) and the orientation of substituent groups that the molecule adopts within the crystal lattice. nih.gov

It is important to note that the conformation observed in the crystal is a static, low-energy state and may represent only one of the several conformations that exist in dynamic equilibrium in solution.

Chemical Synthesis and Derivatization Strategies for L Deoxyribose and Its Analogues

General Synthetic Approaches for L-Deoxyribose Frameworks

The creation of L-deoxyribose relies on stereocontrolled reactions that can establish the correct chirality from various starting materials. Methodologies range from the modification of other L-sugars to the complete inversion of stereochemistry from abundant D-sugars.

Reductive deoxygenation is a fundamental strategy for converting a parent sugar into its deoxy derivative. This involves the removal of a specific hydroxyl group and its replacement with a hydrogen atom. A prominent method for this transformation is the Barton-type free-radical deoxygenation. In this approach, a hydroxyl group is first converted into a reactive derivative, such as a phenoxythiocarbonyl ester. This ester then serves as a radical precursor, and treatment with a radical initiator and a hydrogen atom donor, like tributyltin hydride, achieves the deoxygenation. nih.gov This technique has been successfully applied in the synthesis of 2-deoxy-L-ribose from L-arabinose precursors. nih.gov Another method involves the reduction of a sulfonate ester, such as a triflate, derived from a hydroxyl group. For instance, the 2-hydroxy group of a protected L-arabinofuranoside can be converted to its triflate and subsequently reduced with tetrabutylammonium (B224687) borohydride (B1222165) to yield the desired 2-deoxy-L-ribose derivative in high yield. researchgate.netresearchgate.net

L-arabinose, an inexpensive and readily available L-pentose, is a common starting material for the synthesis of L-deoxyribose. google.comnih.govacs.org The primary challenge in this conversion is the inversion of the stereocenter at the C2 position.

Several effective routes have been developed:

Barton-type Deoxygenation : An efficient and practical route for large-scale synthesis involves a Barton-type free-radical deoxygenation as the key step. nih.gov A phenoxythiocarbonyl ester is prepared in situ from a protected L-arabinose derivative, and deoxygenation is achieved through the slow addition of tributyltin hydride. nih.gov

Reductive Rearrangement : L-arabinose can be converted into an arabinopyranosyl bromide, which then undergoes a reductive rearrangement using tributylstannane to give a 2-deoxy-ribopyranose tribenzoate. Subsequent hydrolysis yields 2-deoxy-L-ribose. google.com

| Starting Material | Key Strategy | Reagents | Overall Yield | Reference |

| L-Arabinose | Barton-type deoxygenation | Phenoxythiocarbonyl chloride, Tributyltin hydride | Not specified | nih.gov |

| L-Arabinose | Radical rearrangement of ethylthio ortho ester | Tributylstannane, AIBN | 49% | acs.orgacs.org |

| L-Arabinose | Reductive rearrangement of pyranosyl bromide | Tributylstannane | ~30% | google.com |

A powerful strategy for obtaining L-deoxyribose is to harness the chirality of abundant and inexpensive D-sugars. These syntheses involve a series of reactions that invert the stereochemistry of the starting material to produce the desired L-enantiomer.

From D-Ribose : A highly practical method transforms inexpensive D-ribose into 2-deoxy-L-ribose derivatives in a single step. acs.orgacs.orgnih.gov The synthesis begins by creating an acyclic D-form carbohydrate precursor from D-ribose. This precursor undergoes a unique carbonyl translocation process via a radical reaction. This novel reaction achieves both the inversion of the sugar's configuration from D-form to L-form and the deoxygenation at the C2 position simultaneously. acs.orgacs.orgnih.gov The resulting 2-deoxy-L-ribose derivative can be confirmed by X-ray crystallography after conversion to a dithioacetal derivative. nih.gov

From D-Galactose : L-deoxyribose can be synthesized stereospecifically from D-galactose. researchgate.netwikipedia.org This pathway uses mild reaction conditions. A key step is the deoxygenation of the 2-hydroxy group of an intermediate, 3,5-O-dibenzyl-methyl-L-arabinofuranoside (derived from D-galactose), by reducing its corresponding triflate with tetrabutylammonium borohydride. researchgate.netresearchgate.net

From D-Glyceraldehyde : D-deoxyribose and its antipode L-deoxyribose have been synthesized from D- and L-glyceraldehyde, respectively. researchgate.net The synthesis of L-deoxyribose can also be approached from interstellar building blocks like formaldehyde (B43269) and glycolaldehyde, which first form glyceraldehyde. rsc.orgrsc.orgresearchgate.net

| D-Sugar Precursor | Key Synthetic Strategy | Outcome | Reference |

| D-Ribose | Radical reaction with carbonyl translocation | Simultaneous inversion of D to L configuration and C2 deoxygenation | acs.orgacs.orgnih.gov |

| D-Galactose | Stereospecific synthesis via triflate reduction | Synthesis of L-deoxyribose and its derivatives under mild conditions | researchgate.netresearchgate.net |

| D-Glyceraldehyde | Diastereoselective propargylation | Concise synthesis of L-deoxyribose | researchgate.net |

The critical step in synthesizing 2-deoxyribose from a parent pentose (B10789219) is the stereoselective removal of the C2 hydroxyl group. The absence of a neighboring group at C2 to direct the stereochemistry makes this a significant challenge. mdpi.comnih.gov

Key methods include:

Radical Deoxygenation : The Barton-McCombie deoxygenation is a reliable method. As described for L-arabinose precursors, a C2-phenoxythiocarbonyl ester is treated with tributyltin hydride to generate a radical that is subsequently quenched to afford the 2-deoxy product. nih.gov

Reduction of Sulfonate Esters : The hydroxyl group at C2 can be converted into a good leaving group, such as a triflate (trifluoromethanesulfonate). Subsequent reduction, for example with tetrabutylammonium borohydride, removes the group and introduces a hydrogen atom, yielding the 2-deoxy moiety. researchgate.netresearchgate.net

Reductive Rearrangement : As seen in syntheses from L-arabinose, a radical rearrangement can be initiated from an anomeric position (C1). For example, generation of a radical from an ethylthio ortho ester leads to a 1,2-acyloxy shift, effectively transferring the C1 oxygen functionality to C2 while reducing the original C2 position. acs.orgacs.org This approach cleverly circumvents direct deoxygenation at C2.

Chemo-enzymatic methods combine the efficiency and selectivity of enzymatic catalysis with the versatility of chemical synthesis. These routes are being developed for the production of deoxynucleosides and their precursors. nih.gov

A notable process involves the chemical synthesis of 2'-deoxyribose 1-phosphate (dRP), which is then used as a substrate in enzymatic conversions. nih.gov Enzymes such as purine-nucleoside phosphorylase can then transfer the deoxyribose moiety to a nucleobase to form deoxynucleosides like 2'-deoxyadenosine (B1664071) and 2'-deoxyguanosine. nih.gov While much of the research focuses on D-deoxynucleosides, the principles can be applied to L-sugar derivatives. For example, enzymes can be used for selective transformations, such as the enzymatic removal of benzoyl protecting groups by a lipase (B570770) from Candida rugosa in a multi-step synthesis of 2-deoxy-L-ribose from D-fructose. researchgate.net Another example is the use of cellobiose (B7769950) 2-epimerase for the conversion of galactose into talose, demonstrating the potential of enzymes to modify sugar backbones. nih.gov

Synthesis of L-Deoxyribose-Containing Nucleosides and Oligonucleotides

The synthesis of L-deoxyribonucleosides and L-oligonucleotides (mirror-image DNA) is a key application of L-deoxyribose chemistry. acs.orgwikipedia.org These unnatural nucleic acids are resistant to degradation by natural enzymes, making them promising candidates for therapeutic and diagnostic tools.

The general strategy involves a two-stage process:

Preparation of an L-deoxyribosyl Synthon : First, a reactive derivative of 2-deoxy-L-ribose is prepared. This "synthon" is designed to readily couple with a nucleobase. Examples of such synthons include:

A crystalline α-chloride, which can be prepared from a 2-deoxy-L-ribose triester. acs.orgacs.org

An ethyl S-2-deoxy-L-riboside, formed via an N-iodosuccinimide (NIS)-initiated cyclization of a dithioacetal derivative. acs.orgnih.gov

Coupling and Oligonucleotide Synthesis : The L-deoxyribosyl synthon is then coupled to a desired nucleobase (e.g., thymine, cytosine). After the successful synthesis of the L-deoxyribonucleoside, it can be further modified for incorporation into an oligonucleotide chain. This typically involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group and converting the 3'-hydroxyl into a phosphoramidite (B1245037). acs.orgacs.org These L-nucleoside phosphoramidites are then used in automated solid-phase synthesis to build custom L-DNA sequences. acs.orgacs.orgbiosyn.com

Preparation of L-Deoxyribonucleoside Monomers for Oligonucleotide Synthesis

The synthesis of L-DNA, or mirror-image DNA, begins with the preparation of its fundamental building blocks: L-deoxyribonucleoside monomers. These monomers are typically synthesized as phosphoramidites to be compatible with automated solid-phase oligonucleotide synthesis. wikipedia.org The process starts with the appropriate L-sugar, L-deoxyribose, which is then coupled to a protected nucleobase (adenine, guanine, cytosine, or thymine). biomers.net

Protecting groups are crucial to prevent unwanted side reactions during oligonucleotide synthesis. wikipedia.org The exocyclic amino groups of adenine, guanine, and cytosine are typically protected with acyl groups such as benzoyl or isobutyryl. libretexts.org The 5'-hydroxyl group of the L-deoxyribose moiety is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency during synthesis. sigmaaldrich.comnih.gov

The final step in monomer preparation is the phosphitylation of the 3'-hydroxyl group. atdbio.com This is commonly achieved by reacting the protected L-deoxyribonucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak base. acs.org The resulting L-deoxyribonucleoside phosphoramidites are stable compounds that can be purified and used in automated DNA synthesizers. researchgate.net

Solid-Phase Synthesis of L-DNA (Mirror-Image DNA)

L-DNA is synthesized using the well-established solid-phase phosphoramidite method, the same automated process used for natural D-DNA synthesis. wikipedia.org The synthesis proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG) or polystyrene. wikipedia.orgatdbio.com

The synthesis cycle consists of four main steps:

Detritylation: The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside, activating it for the next coupling reaction. sigmaaldrich.com

Coupling: The next L-deoxyribonucleoside phosphoramidite is activated with a catalyst, such as tetrazole, and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. sigmaaldrich.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final product. youtube.com

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution. sigmaaldrich.com

This cycle is repeated until the desired L-DNA sequence is assembled. Upon completion, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. wikipedia.org L-DNA has physical properties, such as duplex stability and solubility, that are comparable to its natural D-DNA counterpart. biomers.netbiosyn.com However, a key distinction is that L-DNA forms a left-handed helix and does not form stable duplexes with D-DNA. biomers.netbiosyn.com This resistance to hybridization with natural DNA, along with its high resistance to degradation by cellular nucleases, makes L-DNA a valuable tool in various biological applications. biomers.netbiosyn.comgenelink.com

Methodologies for Incorporating Modified L-Deoxyribose Units

The versatility of chemical synthesis allows for the incorporation of modified L-deoxyribose units into oligonucleotides, expanding their functional potential. nih.gov These modifications can be introduced at various positions on the sugar moiety to confer specific properties.

One common strategy involves the synthesis of L-deoxyribonucleoside phosphoramidites with modifications at the 2' position of the sugar ring. Such modifications can enhance nuclease resistance and binding affinity. The synthesis of these modified monomers follows a similar pathway to their unmodified counterparts, with the modification being introduced at an early stage of the L-deoxyribose synthesis.

Chimeric oligonucleotides containing both L-DNA and D-DNA units can also be synthesized. biosyn.com This is achieved by simply programming the DNA synthesizer to add the desired L- or D-phosphoramidite at the appropriate cycle. These chimeric structures have found applications in creating highly stable hairpin probes and in interfacing with biological systems. nih.gov For instance, a hairpin probe with an L-DNA stem and a D-DNA loop exhibits superior stability and selectivity. biosyn.com

Furthermore, L-DNA can be conjugated to other molecules, such as peptides or fluorescent dyes, to create functional probes and delivery systems. nih.gov These conjugations are often facilitated by incorporating a linker molecule with a reactive group at the 5' or 3' end of the L-DNA strand during solid-phase synthesis. nih.gov

Formation of Epimeric 2-Deoxyribose Lesions in DNA Research

In contrast to the deliberate synthesis of L-DNA, the formation of epimeric 2-deoxyribose lesions in DNA is a consequence of damage, particularly from oxidative stress. These lesions represent a subtle yet significant form of DNA damage where the stereochemistry at one of the chiral centers of the 2-deoxyribose sugar is inverted.

Origin from Oxidative Damage and Chemical Repair Processes

Epimeric 2-deoxyribose lesions arise from the improper chemical repair of radicals formed on the DNA backbone. nih.govnih.gov Reactive oxygen species (ROS), generated through normal metabolic processes or exposure to damaging agents, can abstract a hydrogen atom from the 2-deoxyribose moiety, leading to the formation of carbon-centered radicals. acs.org

These radicals can form at the C1', C3', and C4' positions of the deoxyribose sugar. acs.org In the presence of a hydrogen atom donor, the radical can be quenched. However, this "repair" process is not always faithful and can result in an inversion of the stereochemical configuration at the radical center, leading to the formation of an epimeric lesion. acs.org For example, a radical at the C4' position can be repaired to form the C4'-epimer of the original nucleoside. nih.gov The formation of these epimers competes with the generation of DNA strand breaks. nih.gov

Synthetic Strategies for Epimeric 2-Deoxyribose Lesion Integration into Oligonucleotides

To study the biological consequences of epimeric 2-deoxyribose lesions, it is essential to have access to oligonucleotides containing these modifications at specific sites. This requires the chemical synthesis of the corresponding phosphoramidite building blocks.

The synthesis of these modified monomers is a challenging task due to the need for precise stereochemical control. Often, a "reverse" phosphoramidite approach is employed, where the phosphoramidite group is placed at the 5'-hydroxyl position and the dimethoxytrityl (DMT) protecting group is at the 3'-hydroxyl. nih.gov This strategy can help to avoid unwanted isomerization reactions during oligonucleotide synthesis. nih.gov

Once the modified phosphoramidite is synthesized, it can be incorporated into an oligonucleotide using standard solid-phase synthesis protocols. nih.gov The presence of the epimeric lesion can then be confirmed by enzymatic digestion and mass spectrometry analysis of the purified oligonucleotide. nih.gov The availability of these site-specifically modified oligonucleotides is crucial for investigating the impact of these lesions on DNA replication, transcription, and repair.

Biomedical and Biotechnological Research Applications of L Deoxyribose and L Dna

L-DNA as a Bioorthogonal Platform in Experimental Systems

The concept of bioorthogonality refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org L-DNA, being the enantiomer of the naturally occurring D-DNA, serves as an ideal bioorthogonal platform due to its distinct structural and functional properties. glenresearch.comnih.gov

Resistance to Nuclease Degradation and Enhanced Biostability

A primary advantage of L-DNA in biological systems is its exceptional resistance to degradation by nucleases. glenresearch.comnih.govnih.gov Nucleases, which are ubiquitous in biological fluids and cellular compartments, have evolved to specifically recognize and cleave the phosphodiester bonds in D-nucleic acids. rsc.orggenelink.com Due to its unnatural L-conformation, L-DNA is not a substrate for these enzymes, leading to a significantly extended half-life in biological environments. glenresearch.compnas.orgnih.gov This enhanced biostability is a critical feature for in vivo applications, where the rapid degradation of natural nucleic acids poses a major challenge. nih.govsynoligo.com For instance, L-DNA-based tension probes have been shown to be virtually indestructible by nucleases, enabling long-term imaging of cellular forces over days without significant degradation. nih.gov This contrasts sharply with D-DNA probes, which are quickly degraded in cell culture. nih.gov

L-DNA Aptamers (Spiegelmers) in Research and Development

Aptamers are short, single-stranded nucleic acid molecules that can fold into unique three-dimensional structures to bind to specific target molecules with high affinity and specificity. nih.gov L-DNA aptamers, known by the trade name Spiegelmers (from the German word "Spiegel" for mirror), are the mirror-image counterparts of D-aptamers and are composed of L-nucleotides. nih.govresearchgate.net

In Vitro Selection and Evolution of L-DNA Aptamers for Diverse Targets

The selection of L-DNA aptamers is achieved through a clever adaptation of the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process. dntb.gov.uacytogroup.com Since L-nucleic acids are not recognized by the polymerases used in conventional SELEX, the process is performed in reverse. wikipedia.org A library of D-oligonucleotides is screened against a mirror-image version of the target molecule. nih.gov The D-aptamers that bind to the enantiomeric target are then identified, and their sequences are used to synthesize the corresponding L-aptamer (the Spiegelmer). nih.gov This synthesized L-aptamer will then bind to the natural, D-form of the target molecule with the same high affinity and specificity. nih.gov

This mirror-image SELEX process has been successfully used to generate Spiegelmers against a wide array of targets, including small molecules, peptides, and proteins. glenresearch.com For example, L-DNA aptamers have been developed to bind to structured D-RNA molecules, demonstrating the potential for cross-chiral interactions and the ability to target RNA structures with high specificity. nih.govoup.comresearchgate.net Recently, a "mirror-image selection" scheme using a mirror-image DNA polymerase has been developed, allowing for the direct evolution and selection of L-DNA aptamers from randomized L-DNA libraries, which further expands the range of targetable biomolecules. nih.govresearchgate.net

Pharmacokinetic and Immunogenic Profile Studies of Spiegelmers in Vivo Models

The unique properties of Spiegelmers translate into favorable pharmacokinetic (PK) and immunogenic profiles in vivo. Their resistance to nuclease degradation leads to a longer plasma half-life compared to unmodified D-aptamers. pnas.org To further enhance their in vivo residence time and bioavailability, Spiegelmers are often conjugated with polyethylene (B3416737) glycol (PEG). pnas.orgcsmres.co.uk

| Spiegelmer | Target | Modification | Half-life in Humans |

| NOX-E36 | MCP-1 | 40 kDa PEG | ~50 hours |

| NOX-A12 | SDF-1 | 40 kDa PEG | ~40 hours |

| NOX-H94 | Hepcidin | 40 kDa PEG | ~23 hours |

Studies have shown that Spiegelmers generally exhibit nearly dose-linear PK profiles. csmres.co.uk For instance, the anti-GnRH Spiegelmer NOX 1255, when linked to a 40-kDa PEG, demonstrated prolonged antagonist activity in a rat model. pnas.org

A significant advantage of Spiegelmers is their low immunogenicity. glenresearch.compnas.org As they are composed of unnatural L-nucleotides, they are generally not recognized by the immune system as foreign, thus avoiding the induction of an antibody response. nih.govpnas.org In a study with an anti-GnRH Spiegelmer in rabbits, only a negligible immune response was observed, even after repeated administrations. pnas.org This low immunogenic potential is a critical factor for the development of therapeutic oligonucleotides.

L-Deoxyribose Derivatives in Molecular Probes and Biosensors

The unique properties of L-Deoxyribose and L-DNA are also being harnessed to develop advanced molecular probes and biosensors. The orthogonality of L-DNA allows for the creation of sensing systems that can operate in complex biological samples without interference from native nucleic acids.

L-DNA-based molecular beacons have been developed for various applications. For instance, they can be used for the optical monitoring of PCR reactions in a method termed "adaptive PCR," as they are not substrates for the polymerases used in the reaction. glenresearch.com Chimeric probes containing both L-DNA and D-DNA segments can be designed to interface with natural nucleic acids, enabling the detection of specific microRNAs in living cells. glenresearch.com

Furthermore, L-DNA has been used to construct biostable sensors and inhibitors. For example, based on selected L-DNA aptamers against human thrombin, functional sensors and inhibitors were designed that remained active in nuclease-rich environments like human serum, where their D-DNA counterparts were rapidly degraded. nih.govresearchgate.net The development of such robust probes opens up new possibilities for long-term monitoring and diagnostics in complex biological systems.

The synthesis of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) from precursors like L-arabinose has become more efficient, facilitating the production of these valuable L-nucleosides for research and development. nih.gov

Development of L-DNA-Based Molecular Beacons for Detection and Imaging

Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore and a quencher at opposite ends. wikipedia.org When not bound to a target, the hairpin structure keeps the fluorophore and quencher in close proximity, resulting in fluorescence quenching. sigmaaldrich.com Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore and quencher, leading to a fluorescent signal. sigmaaldrich.comidtdna.com

The incorporation of L-DNA into molecular beacons offers significant advantages. Chimeric molecular beacons with L-DNA stems and D-DNA loops exhibit enhanced stability and reduced off-target interactions. nih.gov The L-DNA stem improves the melting temperature and selectivity of the probe, while the D-DNA loop allows for hybridization with natural nucleic acid targets. nih.govnih.gov This design has been utilized for various applications, including:

Real-time PCR monitoring: L-DNA-based molecular beacons can be used to optically monitor PCR reactions, a technique known as "adaptive PCR," without being degraded by polymerases. glenresearch.comresearchgate.net

Intracellular imaging: These probes have been employed to image temperature changes within living cells and to sensitively detect endogenous mRNA and microRNA biomarkers. nih.govacs.org

Pathogen detection: L-DNA molecular beacons have been developed for the detection of viral RNA, such as Zika, Dengue, and Chikungunya viruses. researchgate.net

| Application of L-DNA Molecular Beacon | Description | Key Advantage |

| Adaptive PCR | Optical monitoring of PCR reactions in real-time. | Resistance to polymerase degradation. glenresearch.com |

| Intracellular Imaging | Imaging temperature changes and detecting RNA biomarkers within cells. | Enhanced stability and reduced non-specific binding. nih.govacs.org |

| Pathogen Detection | Detection of specific viral RNA sequences. | High selectivity and sensitivity. researchgate.net |

Enantiomeric DNA Sensors for Chiral Analyte Recognition and Purity Analysis

The chirality of L-DNA has been harnessed to develop sensors for the recognition and analysis of chiral molecules. Enantiomeric DNA biosensors, synthesized from both D- and L-DNA and labeled with different fluorophores, can simultaneously quantify both enantiomers of a target molecule. acs.org This approach is based on the principle of reciprocal chiral substrate specificity, where the D- and L-DNA sensors bind to opposite enantiomers of the analyte with equal affinity and selectivity. acs.org

This technology has significant implications for:

High-throughput enantiopurity analysis: Rapidly determining the enantiomeric excess of a chiral compound, which is crucial in the pharmaceutical industry. acs.org

Chiral molecule detection: Creating sensors for specific chiral molecules, such as amino acids and their derivatives. acs.org Research has shown that DNA can be used for the chiral separation of molecules like tyrosine and tryptophan. acs.org

Understanding molecular interactions: Probing the role of chirality in molecular recognition processes. acs.orgacs.org

A study on a DNA-based biosensor for L-tyrosinamide demonstrated the ability to rapidly and accurately measure both the enantiopurity and concentration of mixtures of L- and D-tyrosinamide. acs.org

L-DNA for Molecular Tagging and Surface Immobilization in Assay Development

The bio-orthogonality of L-DNA makes it an excellent candidate for molecular tagging and surface immobilization in various assay formats. Since L-DNA does not interact with the native cellular machinery, it can be used as a unique identifier or an anchor without interfering with biological processes. nih.gov

Key applications in this area include:

PCR product tagging: Chimeric DNA primers containing an L-DNA "tag" can be used in PCR. The L-DNA portion is not replicated by the polymerase, resulting in a single-stranded L-DNA overhang on the PCR product. This "sticky end" can then be used for specific capture and detection on a surface pre-immobilized with the complementary L-DNA sequence. nih.gov

Universal microarrays: L-DNA "ZIP-codes" can be used to create universal microarray platforms where different analytes, each linked to a unique L-DNA tag, can be captured on a single array containing the complementary L-DNA sequences. nih.gov This approach has been validated for transcriptional profiling and SNP typing. nih.gov

Surface Plasmon Resonance (SPR): In SPR-based assays, oligonucleotides can be immobilized on sensor chips to study protein-DNA interactions in real-time. nih.gov The use of L-DNA for immobilization can prevent non-specific interactions and degradation.

L-DNA Nanostructures as Advanced Drug Delivery Platforms

The inherent properties of L-DNA, such as its high stability and biocompatibility, make it an attractive material for the construction of nanostructures for drug delivery. acs.orgmdpi.com These nanostructures can be designed to encapsulate and deliver therapeutic agents to specific targets within the body. acs.orgacs.org

Design and Self-Assembly of L-DNA Nanocarriers

L-DNA can be programmed to self-assemble into various nanostructures, including tetrahedra, nanotubes, and other complex shapes, through Watson-Crick base pairing. acs.orgnih.gov The design of these nanocarriers can be precisely controlled to dictate their size, shape, and drug-loading capacity. acs.org

Different types of L-DNA nanostructures have been developed:

L-DNA duplexes: Simple, scalable structures that can effectively carry drugs and accumulate in tumors through the enhanced permeability and retention (EPR) effect. acs.org

L-DNA tetrahedra (L-Td): These three-dimensional structures have shown increased tumor accumulation and cellular penetration compared to linear duplexes. acs.org They can be used to deliver drugs like doxorubicin. mdpi.com

DNA origami: Complex, custom-shaped nanostructures that can be designed for specific drug delivery applications. nih.gov

The assembly of these nanostructures is a programmable process, allowing for the creation of carriers with desired physicochemical properties for improved drug delivery. acs.org

Stability and Biocompatibility Studies of L-DNA Nanostructures

A critical advantage of L-DNA nanostructures is their enhanced stability in biological environments compared to their D-DNA counterparts. They are resistant to degradation by nucleases, which are abundant in the body and readily break down natural DNA. nih.govmdpi.com This resistance leads to a longer circulation half-life, allowing for more effective delivery to target tissues. acs.org

Studies have shown that:

L-DNA nanostructures exhibit superior serum stability. mdpi.com

They demonstrate high biocompatibility and low immunogenicity. glenresearch.comacs.org

L-DNA nanostructures have been shown to be more effective in localizing to tumors compared to nanostructures made from D-DNA or modified RNA. nih.gov This is attributed to their stability, efficient uptake by cancer cells, and minimal uptake by macrophages. nih.gov

The half-life of L-DNA tetrahedra has been reported to be almost double that of free doxorubicin. acs.org

Strategies to further enhance the stability of DNA nanostructures include coating them with polymers like PEG-oligolysines or using DNA brick motifs that are inherently more stable in low salt concentrations. harvard.edunih.gov

Investigation of Angiogenic Potential and Tissue Regeneration Research

The role of nucleic acids and their components in angiogenesis and tissue regeneration is an active area of research. While direct studies on the angiogenic potential of 2-Deoxy-alpha-L-erythro-pentofuranose are limited, research into related molecules and DNA structures provides a basis for potential applications.

Sodium-DNA in Bone Regeneration: Studies have investigated the use of sodium-DNA, extracted from fish gonadic tissue, for bone tissue regeneration. nih.gov When combined with other materials like Fibrin and Bio-Oss, sodium-DNA has shown a positive effect on bone healing in rat calvarial defect models, suggesting its potential osteogenic properties. nih.gov

Tetrahedral DNA Nanostructures (TDNs) in Tissue Repair: TDNs, which can be constructed from L-DNA for enhanced stability, have demonstrated various biological properties that are beneficial for tissue regeneration. They can promote cell migration, proliferation, and differentiation, and have anti-inflammatory and antioxidant effects. oup.com TDNs have been shown to accelerate the repair of skin, blood vessels, muscles, and bone tissues. oup.com

DNA Delivery for Tissue Engineering: The delivery of nucleic acids is a powerful tool to regulate cellular processes in regenerative medicine. cambridge.org Scaffolds delivering DNA that encodes for specific growth factors can direct tissue regeneration. nih.gov The stability of L-DNA makes it a promising component for such delivery systems.

Regulation of Angiogenesis: Certain DNA and RNA molecules can influence angiogenesis. For example, a DNAzyme targeting VEGFR2 has been shown to inhibit endothelial cell growth and induce apoptosis, demonstrating an anti-angiogenic effect. researchgate.net Conversely, some long non-coding RNAs (lncRNAs) are known to be important regulators of angiogenesis. frontiersin.org The unique properties of L-DNA could be exploited to create stable aptamers or other structures that modulate the activity of angiogenic factors.

| Compound/Structure | Application in Regeneration | Key Finding |

| Sodium-DNA | Bone Tissue Regeneration | Promotes bone healing, especially in combination with other biomaterials. nih.gov |

| Tetrahedral DNA Nanostructures (TDNs) | Wound Repair and Tissue Regeneration | Accelerates repair of various tissues by promoting cell growth and differentiation. oup.com |

| DNA-delivering Scaffolds | Tissue Engineering | Can be used to deliver genetic material to guide tissue formation. cambridge.orgnih.gov |

Modulation of Vascular Endothelial Growth Factor (VEGF) Production by 2-Deoxy-D-ribose (D-form often studied, L-form potential for similar studies)

Research has extensively focused on the D-enantiomer, 2-deoxy-D-ribose (2dDR), for its ability to stimulate angiogenesis, the formation of new blood vessels. Studies have shown that 2dDR can upregulate the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in this process. nih.govcannenta.com In experiments involving human aortic endothelial cells (HAECs), treatment with 2dDR led to a significant increase in VEGF production. nih.govcannenta.com This effect appears to be specific to the D-form of the sugar. The same research indicated that other sugars, including D-glucose and, notably, 2-deoxy-L-ribose (the L-form of the compound), did not increase VEGF production under the same conditions. nih.govcannenta.com

The proposed mechanism for the pro-angiogenic action of 2-deoxy-D-ribose involves the activation of NADPH oxidase 2 (NOX2), which in turn triggers the nuclear factor kappa B (NF-κB) signaling pathway. frontiersin.orgwhiterose.ac.uk This cascade ultimately upregulates the VEGF receptor 2 (VEGFR2), enhancing the cells' sensitivity to VEGF and promoting angiogenesis. frontiersin.orgwhiterose.ac.uk While these detailed mechanistic studies have centered on the D-form due to its observed biological activity, they establish a methodological framework for evaluating the potential effects of the L-form, even if initial findings suggest it does not operate through the same VEGF-modulating pathway. nih.gov

Research in Tissue-Engineered Construct Vascularization

A significant challenge in the field of tissue engineering is ensuring the survival of implanted constructs. cannenta.comnih.gov Tissues thicker than a few hundred micrometers require their own blood supply to provide oxygen and nutrients; without it, they fail to engraft and thrive. whiterose.ac.uk A primary strategy to overcome this is to encourage neovascularization, the formation of a new vascular network within the engineered tissue. whiterose.ac.uknih.gov

The use of pro-angiogenic growth factors, with VEGF being the most prominent, is a common approach. cannenta.com However, the direct application of VEGF can be problematic, sometimes resulting in leaky and hemorrhagic vessels. cannenta.com This has led researchers to seek alternative methods that can indirectly and more controllably upregulate VEGF. cannenta.com

2-Deoxy-D-ribose (2dDR) has emerged as a promising agent in this context. mdpi.com Its ability to stimulate the body's own production of VEGF makes it an attractive alternative for functionalizing tissue engineering scaffolds. whiterose.ac.uk Studies have demonstrated that incorporating 2dDR into these scaffolds can successfully promote neovascularization over a sustained period. whiterose.ac.uk This approach leverages the pro-angiogenic properties of the D-form, which has been shown to be a practical and effective method for inducing angiogenesis, a critical step for the success of tissue-engineered constructs. nih.govcannenta.com

Studies in Hair Regrowth Models and Mechanistic Exploration

Androgenic alopecia (AGA), a common form of hair loss, is associated with a reduction in blood supply to the hair follicles. nih.govfrontiersin.org Enhancing blood vessel formation around these follicles is a key strategy for stimulating the hair regrowth cycle. nih.govfrontiersin.org Recent research has explored the potential of 2-deoxy-D-ribose (2dDR) in this application, capitalizing on its known pro-angiogenic properties. nih.govnih.gov

In a 2024 study using a mouse model of androgen-induced hair loss, a hydrogel containing 2dDR was applied topically. nih.gov The results were significant, showing that the 2dDR-treated group exhibited hair regrowth comparable to the group treated with minoxidil (B1677147), an FDA-approved drug for hair loss, by day 21. nih.gov The effectiveness was quantified by measuring parameters such as hair length, hair shaft diameter, follicle density, and the number of blood vessels, all of which showed notable increases. nih.govnih.gov

The mechanism behind this effect is believed to be the stimulation of neovascularization, which restores blood flow to the hair follicles. nih.gov The study found that the effects of 2dDR were 80-90% as potent as those of minoxidil in promoting hair growth. nih.gov While this research utilized the D-form of the sugar, it establishes a new potential therapeutic area where the mechanistic properties of deoxy-sugars are being explored. nih.govresearchgate.net

L-Nucleoside Analogues in Antiviral and Anticancer Research

The synthesis of nucleoside analogues using L-sugars, such as 2-deoxy-L-ribose, represents a significant area of research in the development of new therapeutic agents. By replacing the natural D-sugar with an L-sugar, chemists can create molecules that may interact differently with viral or cellular enzymes, potentially leading to novel antiviral and anticancer drugs.

Synthesis and Biological Evaluation of L-Deoxyribonucleoside Derivatives

The core of this research involves the chemical synthesis of these unnatural nucleosides and the subsequent evaluation of their biological activity.

Antiviral Research: Scientists have synthesized various L-deoxyribonucleoside derivatives to test their efficacy against a range of viruses. In one such study, a series of α-L-2'-deoxythreofuranosyl nucleosides, which are analogues based on an L-sugar, were created. nih.gov These compounds, featuring the nucleobases adenine, thymine, cytosine, and uracil, were evaluated against a wide spectrum of viruses. nih.gov Despite the successful synthesis, these specific L-analogues were found to be inactive and lacked significant cellular toxicity. nih.gov Other research into nucleoside analogues has yielded compounds with moderate activity against viruses like influenza A (H1N1) and Herpes Simplex Virus (HSV). nih.govmdpi.com This field of study continues to explore how modifications to the sugar moiety, including the use of L-isomers, can lead to effective antiviral agents. pku.edu.cn

Anticancer Research: In oncology, the synthesis of novel derivatives of known bioactive compounds is a common strategy to discover more potent and selective anticancer agents. plos.orgnih.gov For example, researchers have synthesized numerous derivatives of (+)-13a-(S)-Deoxytylophorinine, a compound with known anti-cancer properties. plos.orgnih.gov The biological evaluation of these new molecules helps to establish structure-activity relationships (SAR), revealing which chemical modifications enhance cytotoxicity against cancer cells. plos.org Mechanistic studies on the most potent of these derivatives have shown that they can interfere with critical cell signaling pathways, such as the PI3K/Akt and MAPK pathways, and disrupt the cell cycle, leading to an increase in the S-phase population of cancer cells. plos.orgnih.gov This approach of synthesizing and evaluating derivatives to improve biological activity and understand mechanism of action is central to the development of L-deoxyribonucleoside analogues as potential anticancer drugs. nih.gov

Metabolic Pathways and Biological Processing of Deoxyribose Relevance to L Forms

Catabolism of Deoxyribose in Microbial Systems

Microorganisms have evolved diverse strategies to utilize deoxyribose as a carbon and energy source, primarily through pathways that catabolize the more common 2-deoxy-D-ribose. nih.govasm.org These pathways are crucial for recycling the components of DNA released from dead cells. nih.govnih.gov

Some bacteria employ oxidative pathways to break down deoxyribose. nih.govasm.org A key enzyme in this process is deoxyribose dehydrogenase. This enzyme catalyzes the oxidation of deoxyribose. nih.govnih.gov For instance, in Pseudomonas simiae, an oxidative pathway is the sole mechanism for deoxyribose consumption. nih.govnih.govasm.org This pathway involves the oxidation of deoxyribose to deoxyribonate, which is then further oxidized and eventually cleaved. nih.govasm.org In other bacteria, such as Paraburkholderia bryophila and Burkholderia phytofirmans, this oxidative pathway operates in parallel with the better-known deoxyribose 5-phosphate aldolase (B8822740) pathway. nih.govasm.org The deoxyribose dehydrogenase in P. simiae is notably similar to a vanillin (B372448) dehydrogenase from Pseudomonas putida, suggesting a possible recent evolution or a broader substrate specificity. nih.govnih.gov

| Bacterium | Deoxyribose Catabolism Pathway(s) | Key Enzyme(s) |

| Pseudomonas simiae | Oxidative pathway only nih.govnih.govasm.org | Deoxyribose Dehydrogenase nih.govnih.gov |

| Paraburkholderia bryophila | Oxidative pathway and Deoxyribose 5-phosphate aldolase pathway nih.govasm.org | Deoxyribose Dehydrogenase, Deoxyribose 5-phosphate aldolase |

| Burkholderia phytofirmans | Oxidative pathway and Deoxyribose 5-phosphate aldolase pathway nih.govasm.org | Deoxyribose Dehydrogenase, Deoxyribose 5-phosphate aldolase |

| Klebsiella michiganensis | Oxidative pathway for deoxyribonate nih.govasm.org | Enzymes for acyl-CoA intermediates |

Deoxyribose and its phosphorylated forms are central to nucleotide salvage pathways. These pathways allow cells to recycle nucleosides and bases from the breakdown of nucleic acids. Deoxyribose-1-phosphate, generated from the phosphorolytic cleavage of deoxyribonucleosides, can be converted to deoxyribose-5-phosphate. This can then enter central metabolism or be used for the synthesis of new nucleotides. This recycling is a critical energy-saving mechanism for the cell.

Interconversion between Pentoses and Central Carbon Metabolism

The integration of pentose (B10789219) sugars, including deoxyribose, into central carbon metabolism is essential for all organisms. This allows for the carbon skeletons of these sugars to be utilized for energy production or biosynthetic purposes. nih.gov The pentose phosphate (B84403) pathway (PPP) is a key metabolic route that intersects with glycolysis, enabling the interconversion of different sugar phosphates. wikipedia.orgkhanacademy.org

Two key enzymes facilitate the entry of deoxyribose into central metabolism: phosphopentomutase (PPM) and 2-deoxyribose-5-phosphate aldolase (DERA).

Phosphopentomutase (PPM) , also known as phosphodeoxyribomutase, catalyzes the reversible transfer of a phosphate group within a pentose sugar molecule. wikipedia.org Specifically, it interconverts deoxyribose-1-phosphate and deoxyribose-5-phosphate. youtube.com This reaction is crucial for channeling the deoxyribose released from nucleoside breakdown into a form that can be further metabolized. wikipedia.org

2-Deoxyribose-5-phosphate aldolase (DERA) , also referred to as phosphodeoxyriboaldolase, is a class I aldolase that catalyzes the reversible aldol (B89426) reaction of 2-deoxy-D-ribose 5-phosphate. wikipedia.orguniprot.orgnih.gov This enzyme cleaves 2-deoxyribose-5-phosphate into two smaller, metabolically versatile molecules: glyceraldehyde-3-phosphate and acetaldehyde (B116499). youtube.comwikipedia.org Glyceraldehyde-3-phosphate can directly enter the glycolytic pathway for energy production, while acetaldehyde can be converted to acetyl-CoA and enter the Krebs cycle. wikipedia.org In bacteria, DERA is part of the inducible deo operon, which allows for the utilization of external deoxyribonucleosides for energy. wikipedia.org

| Enzyme | Systematic Name | Reaction Catalyzed | Metabolic Significance |

| Phosphopentomutase (PPM) | alpha-D-ribose 1,5-phosphomutase wikipedia.org | Deoxyribose-1-phosphate ⇌ Deoxyribose-5-phosphate youtube.com | Connects nucleoside salvage to pentose catabolism. wikipedia.org |

| 2-Deoxyribose-5-phosphate Aldolase (DERA) | 2-deoxy-D-ribose-5-phosphate acetaldehyde-lyase wikipedia.org | 2-deoxy-D-ribose 5-phosphate ⇌ D-glyceraldehyde 3-phosphate + acetaldehyde wikipedia.orguniprot.org | Links deoxyribose catabolism to glycolysis and the Krebs cycle. wikipedia.org |

Enzymatic Phosphorolysis and Glycosylation Involving Deoxyribose Moieties

Enzymatic phosphorolysis is a key reaction in the breakdown of nucleosides. Nucleoside phosphorylases cleave the N-glycosidic bond of deoxyribonucleosides using inorganic phosphate, releasing the free nucleobase and deoxyribose-1-phosphate. This reaction is a cornerstone of the nucleotide salvage pathway.

Enzymatic glycosylation involves the formation of a glycosidic bond. In the context of deoxyribose, this is fundamental to the synthesis of nucleosides and, subsequently, DNA. wikipedia.org Enzymes such as nucleoside deoxyribosyltransferases can catalyze the transfer of a deoxyribosyl group from one base to another. Furthermore, chemical methods for the N-2-deoxyribosylation of modified nucleobases using 2-deoxythioriboside donors have been developed for the synthesis of various nucleoside analogues. nih.gov Non-enzymatic glycosylation, or glycation, can also occur where reducing sugars like deoxyribose react with proteins, potentially leading to the formation of advanced glycation end products (AGEs). nih.gov

DNA Repair Mechanisms and the Processing of Damaged Deoxyribose Residues

Maintaining the integrity of DNA is paramount for cellular life. nih.gov DNA is constantly under assault from both endogenous and exogenous agents that can damage its components, including the deoxyribose sugar. nih.govlibretexts.org

When the N-glycosidic bond between a base and the deoxyribose sugar is broken, an apurinic/apyrimidinic (AP) site is created. quizlet.com The repair of these sites is critical and is primarily handled by the base excision repair (BER) pathway. nih.govlibretexts.orgwikipedia.org The process begins with a DNA glycosylase recognizing and removing the damaged base. nih.govjackwestin.com Following base removal, an AP endonuclease cleaves the phosphodiester backbone at the AP site, leaving a single-strand break with a 5'-terminal deoxyribose-phosphate residue. nih.gov

This terminal deoxyribose-phosphate must be removed before repair synthesis can occur. nih.gov An enzyme called DNA deoxyribophosphodiesterase (dRpase) is responsible for hydrolytically excising this sugar-phosphate residue. nih.gov In some cases, other exonucleases can also perform this function, albeit less efficiently. nih.gov Once the deoxyribose-phosphate is removed, a DNA polymerase can fill the gap, and a DNA ligase seals the nick, completing the repair process. jackwestin.com

Advanced Analytical and Characterization Methodologies in 2 Deoxy Alpha L Erythro Pentofuranose Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of 2-Deoxy-alpha-L-erythro-pentofuranose, enabling the separation of this specific stereoisomer from complex mixtures and ensuring its purity.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of enantiomers. For sugars like 2-deoxy-L-ribose, chiral stationary phases (CSPs) are employed to achieve resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used. nih.gov The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the column.

One-step chiral HPLC methods have been developed to separate not only enantiomers (D and L forms) but also anomers (alpha and beta configurations) of various carbohydrates. researchgate.net For instance, a Chiralpak AD-H column can be used for this purpose. researchgate.net The choice of mobile phase is critical for achieving good separation. nih.gov While traditional methods for chiral recognition of ribose have included HPLC, it can be a time-consuming process. nih.gov

Interactive Table: HPLC Conditions for Chiral Separation

| Parameter | Details | Reference |

|---|---|---|

| Column | Chiralpak AD-H | researchgate.net |

| Mobile Phase | Varies, often a mix of n-Hexane, Ethanol, Diethylamine, and Trifluoroacetic acid. | nih.gov |

| Detection | UV-Vis, Refractive Index, Electronic Circular Dichroism (ECD) | nih.govresearchgate.net |

| Application | Separation of D/L enantiomers and α/β anomers. | researchgate.net |

Mass Spectrometry-Based Methods for Structural Confirmation and Derivative Analysis

Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight and structure of this compound and its derivatives. When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and specific analytical method. nih.gov

For the analysis of deoxyribonucleosides and their triphosphate forms (dNTPs), which incorporate the 2-deoxyribose sugar, LC-MS/MS is widely used. metwarebio.comnih.gov Electrospray ionization (ESI) is a common ionization technique for these molecules. metwarebio.comnih.gov In tandem mass spectrometry (MS/MS), specific precursor ions are selected and fragmented to produce characteristic product ions, a process known as multiple reaction monitoring (MRM), which provides high specificity and sensitivity. metwarebio.comnih.gov For instance, in the analysis of dNTPs, MRM transitions can be monitored in negative ion mode. nih.gov

Derivatization can be employed to improve chromatographic retention and detection. For example, (trimethylsilyl)diazomethane can be used to derivatize the phosphate (B84403) groups of nucleotides, allowing for better separation on a C18 column and unique ion transitions in MS/MS analysis. researchgate.net

Interactive Table: Mass Spectrometry Parameters for Deoxyribonucleotide Analysis

| Parameter | Details | Reference |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | metwarebio.comnih.gov |

| Ionization Mode | Negative or Positive | nih.govnih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | metwarebio.comnih.gov |

| Application | Quantification of intracellular dNTPs, structural confirmation. | metwarebio.comnih.gov |

Computational Chemistry Approaches for Conformation and Interaction Prediction

Computational chemistry provides powerful tools for investigating the conformational preferences and intermolecular interactions of this compound and the L-DNA structures it forms.

Density Functional Theory (DFT) Calculations for Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-deoxy-L-ribose, DFT methods like B3LYP and M06-2X have been used to explore the conformational landscape of the D-enantiomer, which can be extrapolated to the L-form. rsc.org These calculations can predict the relative energies of different conformations, such as the open-chain, furanose, and pyranose forms. rsc.org Such studies have shown that for 2-deoxy-D-ribose, the α-pyranose form is predominant. rsc.org

Molecular Modeling and Dynamics Simulations for L-DNA Structures

Molecular modeling and molecular dynamics (MD) simulations are invaluable for understanding the three-dimensional structure and dynamics of L-DNA. wikipedia.org Since L-DNA is the mirror image of the naturally occurring D-DNA, it forms a left-handed helix. glenresearch.com MD simulations can model the behavior of L-DNA oligonucleotides in solution, providing insights into their stability, conformation, and interactions with other molecules. mdc-berlin.denih.gov These simulations take into account the forces between atoms and the surrounding solvent to predict the molecule's behavior over time. mdc-berlin.de Such computational studies are crucial for designing L-DNA-based technologies, including aptamers and biosensors. glenresearch.comnih.gov

Bioanalytical Techniques for L-DNA Applications

The unique properties of L-DNA, such as its high resistance to nuclease degradation, make it a promising candidate for various in vivo applications. glenresearch.com Consequently, robust bioanalytical techniques are required to detect and quantify L-DNA in biological samples.

Bioanalytical methods for oligonucleotides, including L-DNA, often involve either hybridization-based assays like ELISA or chromatographic approaches such as LC-MS. bioanalysis-zone.comnih.gov LC-MS/MS is increasingly favored for its high sensitivity, specificity, and ability to quantify both the intact oligonucleotide and its metabolites. nih.govselectscience.net Sample preparation is a critical step to extract the L-DNA from complex biological matrices and remove interfering substances. bioanalysis-zone.com

Quantitative Polymerase Chain Reaction (qPCR) is another highly sensitive technique that can be adapted for the detection of nucleic acids. wuxiapptec.com While standard qPCR amplifies D-DNA, specialized methods could potentially be developed for L-DNA detection. Furthermore, L-DNA itself has been used in the construction of bio-orthogonal molecular sensors, such as L-DNA-based molecular beacons for monitoring PCR reactions. glenresearch.com The detection of L-DNA in biological systems can also be achieved through methods that identify specific sequences, which is fundamental for diagnostic and therapeutic applications. nih.gov

Interactive Table: Bioanalytical Techniques for Oligonucleotide Analysis

| Technique | Principle | Advantages | Common Applications | Reference |

|---|---|---|---|---|

| LC-MS/MS | Separation by chromatography followed by mass-based detection. | High sensitivity, high specificity, can quantify parent drug and metabolites. | Pharmacokinetic studies, metabolite identification. | nih.govselectscience.net |

| Hybridization ELISA | Uses complementary base pairing for detection. | High sensitivity. | Quantification of oligonucleotides. | bioanalysis-zone.comnih.gov |

| qPCR | Amplification of specific DNA sequences. | Very high sensitivity. | Gene expression analysis, nucleic acid quantification. | wuxiapptec.com |

| L-DNA Biosensors | L-DNA probes designed to bind specific targets. | High biostability, low off-target interactions. | Intracellular sensing, monitoring PCR. | glenresearch.com |

L-DNA-Based Melt Analysis for PCR Product Validation

A significant advancement in the validation of Polymerase Chain Reaction (PCR) products involves the use of L-DNA, the enantiomer of naturally occurring D-DNA, in melt analysis. This technique, particularly High-Resolution Melt (HRM) analysis, enhances the precision of melt temperature (Tm) measurements for improved characterization of PCR product sequences. acs.org The core principle of melt analysis is that a specific double-stranded DNA sequence will dissociate at a characteristic temperature. acs.org This property allows for the comparison of the melt temperature of an unknown PCR product to that of a known sequence. acs.org

In the context of medical diagnostics, such as tuberculosis (TB) drug susceptibility screening, even a single base change in a gene can render a first-line drug ineffective. researchgate.net To address this, a reagent-based calibration strategy using synthetic left-handed DNA (L-DNA), termed LHRM, has been developed to validate PCR products with single-base resolution. researchgate.net This method introduces a constant amount of a double-stranded L-DNA melt comparator into each sample, which serves as an internal melt standard. researchgate.net

The performance of LHRM has been compared to standard HRM for classifying PCR products, for instance, as drug-susceptible or not. In a study involving synthetic katG variants, which are associated with resistance to the TB drug isoniazid, LHRM demonstrated classification capabilities comparable to standard HRM. acs.org This was achieved by relying solely on the within-sample melt differences between the L-DNA and the unknown PCR product. acs.org

The efficacy of this method is highlighted by its high sensitivity and specificity. When using a state-of-the-art calibrated instrument and multiple sample classification analysis, standard HRM performed with a sensitivity of 66.7% and a specificity of 98.8%. acs.org Remarkably, single-sample analysis that incorporated L-DNA for reagent-based calibration maintained a high performance, with a sensitivity of 77.8% and a specificity of 98.7%. acs.orgresearchgate.net These findings underscore the potential of LHRM as a high-resolution, single-sample method for validating PCR products where the expected sequence is known. acs.orgresearchgate.net

Interactive Table: LHRM vs. Standard HRM Performance

| Analysis Method | Sensitivity | Specificity |

|---|---|---|

| Standard HRM (Multiple Sample) | 66.7% | 98.8% |

The LHRM approach shows considerable promise as an initial drug susceptibility screen that could be integrated into clinical treatment algorithms where real-time PCR instrumentation is available. acs.org By including L-DNA for reagent-based calibration in every sample, LHRM can successfully classify PCR melt products based on the internal comparison with the L-DNA comparator. acs.org

The utility of melt curve analysis extends to various genotyping applications. For example, a multicolored, self-quenched, probe-based melting curve analysis, the MeltPro HBB assay, is used for the one-step genotyping of β-thalassemia mutations. nih.gov This assay utilizes asymmetric PCR to generate an excess of single-stranded amplicons for probe hybridization, followed by melt curve analysis. nih.gov The genotype information for each mutation is determined based on the melting temperature (Tm) or the difference in Tm between wild-type and mutant DNA samples. nih.gov A multicenter validation of this assay on 1022 pre-typed genomic DNA samples demonstrated 100% sensitivity and specificity for all included mutations. nih.gov

Interactive Table: MeltPro HBB Assay Performance

| Metric | Result |

|---|---|

| Sensitivity | 100% |

| Specificity | 100% |

The development of empirical formulas to predict Tm values in HRM analysis further refines this technique. By analyzing the GC content, number of base pairs, and thermodynamic properties of PCR products, more accurate predictions of melting temperatures can be achieved. plos.org This is particularly important for PCR products that are typically less than 300 base pairs in length. plos.org

Future Directions and Emerging Research Avenues for 2 Deoxy Alpha L Erythro Pentofuranose

Expansion of the L-Oligonucleotide Toolbox for Advanced Bioengineering

Oligonucleotides, short strands of DNA or RNA, are indispensable tools in modern biomedical research and have given rise to a powerful class of therapeutics. rsc.org However, their natural D-conformation makes them susceptible to degradation by cellular enzymes. L-oligonucleotides (L-ONs), built from L-(deoxy)ribose sugars like 2-Deoxy-alpha-L-erythro-pentofuranose, offer a compelling solution. These mirror-image nucleic acids possess the same physical and chemical properties as their natural counterparts but are virtually invisible to the body's stereospecific enzymes, granting them exceptional biostability. rsc.orgthno.org This resistance to nuclease degradation is a key advantage for developing advanced biomedical technologies. rsc.org

The primary hurdle in L-oligonucleotide research is that their unnatural chirality makes them incompatible with the enzymes and protocols used for natural D-oligonucleotides, such as PCR amplification and standard sequencing. rsc.org Current research is focused on overcoming this limitation by expanding the "L-oligonucleotide toolbox." rsc.org Two main strategies are being pursued:

Mirror-Image Approach: This involves creating mirror-image versions of natural protein enzymes that can synthesize and manipulate L-oligonucleotides. rsc.org

Cross-Chiral Approach: This strategy focuses on developing native D-RNA ribozymes (catalytic RNA molecules) that can act directly on L-oligonucleotides. rsc.org

The integration of these approaches, potentially using directed evolution to create native enzymes that recognize L-oligonucleotides, is a promising future direction that could significantly broaden the adoption of these powerful molecules in clinical and research settings. rsc.org

Development of Novel L-Deoxyribose-Based Therapeutic Candidates

The inherent stability of molecules containing L-sugars has made them attractive candidates for therapeutic development. nih.gov L-nucleoside analogues, which incorporate sugars like this compound, have shown significant potential as antiviral and antitumor agents. nih.gov Their unnatural configuration can lead to weakened cytotoxicity and a lack of immunogenicity, making them safer and more effective therapeutic options. nih.gov

One of the most promising applications of L-oligonucleotides is in the development of "Spiegelmers," which are L-RNA or L-DNA aptamers (short single-stranded nucleic acids that bind to a specific target). thno.orgnih.gov Spiegelmers are particularly noteworthy for their high resistance to degradation in biological systems. nih.gov The process to discover these therapeutic aptamers often involves a mirror-image selection process. A target made of D-amino acids (the mirror image of natural L-amino acids) is used to select a conventional D-aptamer. The corresponding L-aptamer (the Spiegelmer) is then synthesized and, due to the reciprocal chirality, it binds with high affinity to the natural L-amino acid target. nih.gov

Several Spiegelmers are currently in clinical trials, highlighting their potential as translational therapeutics. osti.gov Future research will likely focus on discovering L-nucleoside molecules with broad-spectrum antiviral activities and expanding the library of chemically modified L-nucleic acids for use as antisense therapies, siRNAs, and microRNA inhibitors. nih.gov

Research into Abiotic Formation Pathways and Prebiotic Chemistry of Deoxysugars

Understanding the origin of life is a fundamental scientific pursuit, and the formation of sugars is a key piece of that puzzle. csbsju.edu Sugars like deoxyribose are essential components of the genetic material of life as we know it. csbsju.edu Research into the abiotic (non-biological) synthesis of sugars under prebiotic conditions is crucial for understanding how life might have arisen from simple chemical precursors. csbsju.eduyoutube.com

The formose reaction is a well-known abiotic pathway for sugar formation from simple aldehydes like formaldehyde (B43269), which has been detected in interstellar gases. csbsju.edursc.org However, this reaction typically requires catalysts and can produce a wide range of products, raising questions about its efficiency on a primitive Earth. rsc.org Recent studies have shown that microdroplets of water can facilitate the synthesis of monosaccharides and disaccharides without the need for catalysts, offering a potential link between prebiotic sugar synthesis and modern carbohydrate biochemistry. rsc.org

A central question in prebiotic chemistry is the origin of homochirality—the fact that life almost exclusively uses D-sugars and L-amino acids. nih.gov While laboratory synthesis produces an equal mixture of left- and right-handed molecules (a racemic mixture), biological systems are highly selective. nih.gov Thermodynamic studies are being used to examine the synthesis potential of various building blocks of life under conditions that may have existed on the early Earth, such as those following meteorite impacts. frontiersin.org These studies suggest that while the synthesis of some organic molecules is favorable, the formation of sugars like ribose may have been less likely under certain high-temperature conditions. frontiersin.org Future research in this area will continue to explore the conditions that could have led to the selective formation and accumulation of specific deoxysugars, including the L-enantiomers, providing insights into the chemical origins of life.

Elucidation of Biological Recognition and Interaction Mechanisms with L-Enantiomers

The stark difference in how biological systems interact with D- and L-enantiomers is a cornerstone of biochemistry and pharmacology. acs.org Living organisms are composed of chiral biomolecules, such as D-sugars and L-amino acids, creating a chiral environment. acs.org This is why two enantiomers of a drug can have vastly different effects in the body. acs.org

Understanding the mechanisms of chiral recognition is essential for designing new drugs and diagnostic tools. mdpi.com Chiral recognition is based on the formation of transient diastereomeric complexes between a chiral selector (like an enzyme or receptor) and the enantiomers. acs.orgmdpi.com The stability of these complexes differs, leading to selective binding. mdpi.com The "three-point interaction model" is a classic concept that helps to explain how a chiral molecule is recognized, requiring at least three points of contact for discrimination. mdpi.com

Research into the interaction of L-enantiomers, such as those derived from this compound, with biological systems is crucial. For example, L-nucleic acids are not recognized by the enzymes that typically degrade DNA and RNA. nih.govosti.gov This lack of recognition is what gives them their therapeutic potential. Elucidating the subtle interactions, or lack thereof, between L-enantiomers and biological macromolecules will provide a deeper understanding of molecular recognition and guide the development of novel chiral sensors and therapeutics. acs.orgrsc.org Future studies will likely employ advanced computational modeling and structural biology techniques to visualize and quantify these interactions at the molecular level. mdpi.com

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing 2-Deoxy-alpha-L-erythro-pentofuranose derivatives?

- The synthesis typically involves deoxygenation of ribofuranose derivatives. For example, tributyltin hydride can directly deoxygenate ribofuranose 2-O-(S-methyl dithiocarbonate) at the C-2 position in a one-step reaction . Researchers must optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products and ensure stereochemical purity. Post-synthesis purification via column chromatography is critical to isolate α- and β-anomers, which exhibit distinct biological activities .

Q. How can NMR spectroscopy be used to analyze the structural conformation of this compound?

- NMR analysis focuses on hydroxymethyl group conformations (gg, gt, tg rotamers) and their impact on coupling constants (e.g., ). Researchers should compare experimental - and -NMR data with quantum mechanical calculations (e.g., HF/6-31G* or DFT/B3LYP) to validate ring puckering and substituent effects . For instance, DFT-optimized geometries can predict couplings, resolving ambiguities in experimental spectra .

Q. What role does this compound play in nucleoside analog design?